molecular formula C17H23N3O3 B2614876 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea CAS No. 1396630-63-9

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2614876
CAS No.: 1396630-63-9
M. Wt: 317.389
InChI Key: WFTXMITXHJBFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea is a useful research compound. Its molecular formula is C17H23N3O3 and its molecular weight is 317.389. The purity is usually 95%.
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Scientific Research Applications

μ-Hydroxo-μ-phenolato Dinuclear Nickel(II) Complexes

Research by Amase et al. (2005) involved dinucleating compartmental ligands, leading to the synthesis of dinuclear nickel(II) complexes. These complexes, including urea adducts, were characterized to understand their structure and relevance to the urease active site, hinting at potential applications in enzymatic studies or as models for enzymatic action (Amase et al., 2005).

Discovery of Nonpeptide Agonist of GPR14/Urotensin-II Receptor

Croston et al. (2002) identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one as a nonpeptidic agonist of the urotensin-II receptor through a functional cell-based screen. This discovery is significant for pharmacological research, offering a new tool for studying receptor functions and potentially leading to new therapeutic leads (Croston et al., 2002).

Dinuclear Nickel(II) Complexes of Reduced Asymmetric Compartmental Ligands

Adams et al. (2003) explored the synthesis of dinuclear nickel(II) complexes using reduced asymmetric compartmental proligands. The study, which included reactions with urea, aimed to mimic the active site structure of urease, providing insights into the enzyme's function and potentially influencing the design of biomimetic catalysts (Adams et al., 2003).

Synthesis of Novel Pyridine and Naphthyridine Derivatives

Abdelrazek et al. (2010) conducted a study on the synthesis of novel pyridine and naphthyridine derivatives involving furan and thiophene units. This research contributes to the development of new heterocyclic compounds, which could have applications in materials science, pharmaceuticals, and chemical synthesis (Abdelrazek et al., 2010).

Properties

IUPAC Name

1-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-20(2)15(16-9-6-11-23-16)13-19-17(21)18-10-12-22-14-7-4-3-5-8-14/h3-9,11,15H,10,12-13H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTXMITXHJBFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NCCOC1=CC=CC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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